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Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689

An In-Depth Technical Guide to Chlorfenapyr-d7

This technical guide provides a comprehensive overview of Chlorfenapyr-d7, a deuterated
analog of the insecticide Chlorfenapyr. It is intended for researchers, scientists, and
professionals in drug development and analytical chemistry who require detailed information on
its chemical properties, commercial availability, mechanism of action, synthesis, and analytical
methodologies.

Chemical Identity and Properties

Chlorfenapyr-d7 is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen
atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for
guantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[1]
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Property Chlorfenapyr Chlorfenapyr-d7
4-Bromo-2-(4-chlorophenyl)-1-  4-bromo-2-(4-chlorophenyl)-1-
ethoxymethyl)-5- ethoxy-d5)methyl-d2)-5-

IUPAC Name ( ymethyl) (( y-d5)methyl-d2)
(trifluoromethyl)-1H-pyrrole-3- (trifluoromethyl)-1H-pyrrole-3-
carbonitrile[2] carbonitrile[1]

CAS Number 122453-73-0[2][3] 122453-73-0 (Unlabeled)

Molecular Formula C1sH11BrCIFsN20 C1s5H4D7BrCIFsN20

Molar Mass 407.62 g/mol 414.7 g/mol

Appearance White to tan powder Solid

- Slightly soluble in chloroform Slightly soluble in chloroform
Solubility

and methanol

and methanol

Commercial Suppliers

Chlorfenapyr-d7 is available from several specialized chemical suppliers that provide

reference standards and isotopically labeled compounds.

Supplier

Product Name

Notes

Cayman Chemical

Chlorfenapyr-d7

Intended for use as an internal
standard for quantification by
GC- or LC-MS.

Clearsynth

Chlorfenapyr-d7

Provided with a Certificate of

Analysis.

LGC Standards

Chlorfenapyr-d7

High-quality reference

standards for analytical testing.

Non-deuterated Chlorfenapyr is also commercially available from various manufacturers and

suppliers for agricultural and pest control applications.

Mechanism of Action
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Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the
host organism. The primary mode of action involves the disruption of cellular energy
production.

» Activation: Upon ingestion or absorption by an insect, Chlorfenapyr is metabolized by mixed-
function oxidases (MFOs) through the oxidative removal of the N-ethoxymethyl group. This
process forms the active metabolite, CL 303268 .

e Mitochondrial Uncoupling: The active metabolite, CL 303268 , acts as an uncoupler of
oxidative phosphorylation in the mitochondria. It disrupts the proton gradient across the inner
mitochondrial membrane, which is essential for the production of adenosine triphosphate
(ATP).

o ATP Depletion and Cell Death: The disruption of ATP synthesis leads to a depletion of
cellular energy, resulting in cellular dysfunction, and ultimately, the death of the organism.

This unique mode of action makes Chlorfenapyr effective against insect populations that have
developed resistance to other classes of insecticides, such as pyrethroids and
organophosphates.
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Mechanism of action of Chlorfenapyr.
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Synthesis of Chlorfenapyr

The synthesis of Chlorfenapyr typically involves a multi-step process. One common route
utilizes 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as a key
intermediate. The synthesis of the deuterated analog, Chlorfenapyr-d7, would follow a similar
pathway but would employ deuterated reagents in the final step.

A general synthetic scheme is as follows:

» Lactonization, Pyrrole Cyclization, and Bromination: Starting from chlorophenylglycine,
trifluoroacetic acid, and 2-chloroacrylonitrile, the core pyrrole structure is formed and
subsequently brominated to yield 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-
3-carbonitrile.

o Ethoxymethylation: The final step involves the addition of the ethoxymethyl group to the
pyrrole nitrogen. This is achieved by reacting the pyrrole intermediate with chloromethyl ethyl
ether in the presence of a base and a suitable solvent. For the synthesis of Chlorfenapyr-
d7, a deuterated chloromethyl ethyl ether (specifically, chloro(methyl-d2) (ethoxy-d5) ether)
would be used.
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Synthesis of Chlorfenapyr

Starting Materials
(e.g., Chlorophenylglycine)

Chloromethyl ethyl ether
(or deuterated analog for d7)

4-bromo-2-(4-chlorophenyl)-5-

(wrifluoromethyl)-1H-pyrrole-3-carbonitrile Base (e.g., alkali carbonate) Solvent (e.g., esters)

Chlorfenapyr
(or Chlorfenapyr-d7)
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Logical relationship in the synthesis of Chlorfenapyr.

Analytical Methodologies

The quantification of Chlorfenapyr and its deuterated internal standard in various samples is
typically performed using chromatographic techniques coupled with sensitive detectors.

Sample Preparation: QUEChERS Method

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used
sample preparation technique for pesticide residue analysis in food and agricultural samples.

Experimental Protocol (General)
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e Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable)
to ensure uniformity.

o Extraction:

(¢]

Place the homogenized sample into a 50 mL centrifuge tube.

o Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often containing a small
percentage of acetic acid.

o Spike with an internal standard solution (e.g., Chlorfenapyr-d7).

o Add a salt mixture, typically containing magnesium sulfate and sodium chloride or sodium
acetate, to induce phase separation.

o Shake vigorously for 1 minute and centrifuge.
o Cleanup (Dispersive Solid-Phase Extraction - dSPE):

o Transfer an aliquot of the supernatant (acetonitrile layer) to a clean centrifuge tube
containing a dSPE sorbent mixture.

o The sorbent mixture commonly includes primary secondary amine (PSA) to remove
organic acids, sugars, and fatty acids, and magnesium sulfate to remove excess water.
Graphitized carbon black (GCB) may be included to remove pigments and sterols, while
C18 can remove nonpolar interferences like fats.

o Vortex the tube for 30-60 seconds and centrifuge.

o Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b10860689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Analytical Workflow
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Experimental workflow for Chlorfenapyr analysis.

Instrumental Analysis: HPLC-UV
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High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common
method for the analysis of Chlorfenapyr.

Experimental Protocol (Example)

e Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-
phase column.

» Mobile Phase: An isocratic or gradient mixture of methanol and water is typically used. A
common composition is methanol:water (80:20, v/v).

e Flow Rate: A flow rate of 1.0 mL/min is often employed.

o Column Temperature: The column is typically maintained at a constant temperature, for
example, 30°C.

o Detection Wavelength: Chlorfenapyr shows strong absorbance in the UV region, with
detection wavelengths commonly set at 220 nm or 260 nm.

« Injection Volume: A typical injection volume is 20 pL.

Parameter Value

Column C18 reversed-phase

Mobile Phase Methanol:Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min

Detection UV at 220 nm or 260 nm
Column Temperature 30°C

Advanced Analytical Techniques

For higher sensitivity and selectivity, especially in complex matrices and for confirmation
purposes, mass spectrometry-based methods are preferred.
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» Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive
and specific method for the simultaneous determination of Chlorfenapyr and its major
metabolite, tralopyril, in biological samples like human plasma.

o Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-based methods are
also used for the determination of Chlorfenapyr residues.

Metabolism and Toxicology

In mammals, orally administered Chlorfenapyr is poorly absorbed, with a significant portion
being eliminated unchanged in the feces. The metabolism in lactating goats has been studied,
and proposed metabolic pathways have been elucidated. In rats, Chlorfenapyr is toxic, with
reported LD50 values of 441 mg/kg for males and 1,152 mg/kg for females. The metabolism in
plants involves N-dealkylation and subsequent oxidation of the dealkylated metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. Chlorfenapyr - Wikipedia [en.wikipedia.org]

3. caymanchem.com [caymanchem.com]

« To cite this document: BenchChem. [Chlorfenapyr-d7 CAS number and commercial
suppliers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860689#chlorfenapyr-d7-cas-number-and-
commercial-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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